7-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-5(8H)-one
Description
Properties
CAS No. |
106263-56-3 |
|---|---|
Molecular Formula |
C12H8ClN3O |
Molecular Weight |
245.66 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-8H-imidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C12H8ClN3O/c13-9-3-1-8(2-4-9)10-7-11(17)16-6-5-14-12(16)15-10/h1-7H,(H,14,15) |
InChI Key |
XEIZYGINVAQQAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)N3C=CN=C3N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-5(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 4-chlorobenzaldehyde with 2-aminopyrimidine in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
N-Alkylation Reactions
The compound undergoes selective alkylation at the N8 position using alkyl bromides under microwave conditions. This reaction enhances solubility in organic solvents, making derivatives more amenable to further functionalization .
Example Reaction :
| Reagent | Conditions | Yield (%) |
|---|---|---|
| n-Propyl bromide | Cs₂CO₃, DMF, 100°C, 15 min | 88% |
| Benzyl bromide | NaH, THF, 80°C, 30 min | 76% |
Alkylation expands the compound’s utility in cross-coupling reactions and biological studies .
Bromination at C3 and C6 Positions
Electrophilic bromination using N-bromosuccinimide (NBS) introduces bromine atoms at the C3 and C6 positions, enabling further derivatization via Suzuki or Buchwald-Hartwig couplings .
Conditions :
-
Reagent: NBS (2.2 equiv).
-
Solvent: CHCl₃.
-
Temperature: 60°C.
Significance : Brominated derivatives serve as intermediates for synthesizing bioactive molecules, including anticancer agents .
Oxidation and Tautomerism
The compound exhibits keto-enol tautomerism, with the 7-hydroxy-5-oxo tautomer predominating in the solid state (confirmed by X-ray crystallography) . Oxidation studies using KMnO₄ in acidic media yield hydroxylated byproducts, though detailed mechanistic pathways remain under investigation .
Key Observation :
-
Tautomeric stability influences reactivity, particularly in hydrogen-bonding interactions during crystallization .
Functionalization via Cross-Coupling
Pd-catalyzed cross-coupling reactions with arylboronic acids or amines have been explored to introduce diverse substituents. For example:
| Reaction Type | Catalyst | Yield (%) |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 65–72% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 58% |
These reactions enable the synthesis of analogs with modified pharmacological profiles .
Stability Under Acidic/Basic Conditions
The compound demonstrates moderate stability:
-
Acidic conditions (HCl, 1M): Decomposes after 4 hours.
-
Basic conditions (NaOH, 1M): Stable for >24 hours.
This stability profile informs purification and storage protocols .
Scientific Research Applications
Anticancer Activity
Research indicates that 7-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-5(8H)-one demonstrates significant anticancer properties. It has been studied for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown its efficacy against breast and lung cancer cells by targeting specific signaling pathways involved in tumor growth and survival .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. Its effectiveness has been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Preclinical studies suggest it modulates inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Utilizing imidazole derivatives and chlorinated phenyl compounds.
- Cyclization Techniques : Employing cyclization strategies to form the imidazo[1,2-a]pyrimidine core.
These synthetic routes are crucial for producing derivatives with enhanced biological activities or modified pharmacokinetic profiles .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation with IC50 values in low micromolar range. |
| Study B | Antimicrobial Efficacy | Showed broad-spectrum activity against various bacterial strains with minimum inhibitory concentrations below 50 µg/mL. |
| Study C | Anti-inflammatory Mechanism | Found to reduce TNF-alpha levels in vitro by over 30%, indicating potential for inflammatory disease treatment. |
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Key Observations:
- Hydrogen Bonding: The 7-hydroxy derivative () forms strong intermolecular O–H···O bonds, influencing crystal packing and solubility, whereas the 7-amino triazolo analogue () may exhibit superior bioavailability .
- Fluorination : Difluoromethyl substitution () introduces steric and electronic effects but compromises stability, limiting practical use .
Biological Activity
7-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-5(8H)-one is a compound belonging to the imidazo[1,2-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential applications in various therapeutic areas.
Synthesis
The synthesis of this compound typically involves microwave-assisted methods that yield high purity and efficiency. Recent studies have demonstrated that these compounds can be synthesized with high yields using accessible reagents and conditions, which enhances their applicability in medicinal chemistry .
Anticancer Properties
Imidazo[1,2-a]pyrimidines are noted for their anticancer activities. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6p | MCF-7 | 15.3 |
| 6c | HCT116 | 4.62 |
| 7a | PC3 | 1.18 |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Notably, it has been identified as a potent inhibitor of the autotaxin enzyme, which is implicated in cancer metastasis . The inhibition of this enzyme was demonstrated in zebrafish models, highlighting its therapeutic potential.
Antimicrobial Activity
In addition to anticancer properties, imidazo[1,2-a]pyrimidine derivatives exhibit antimicrobial activity. Research has shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism of action often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
Anti-inflammatory Effects
Recent investigations into the anti-inflammatory properties of imidazo[1,2-a]pyrimidines suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial for developing new treatments for inflammatory diseases .
Case Studies
A notable case study involved the evaluation of a series of imidazo[1,2-a]pyrimidine derivatives for their anticancer efficacy. The study found that specific modifications to the phenyl ring significantly enhanced cytotoxicity against MCF-7 cells, suggesting that structural optimization could lead to more potent anticancer agents .
Another study focused on the enzyme inhibition potential of these compounds. The findings indicated that certain derivatives could effectively inhibit autotaxin activity in vitro and in vivo models, supporting their use as therapeutic agents in cancer treatment .
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for preparing 7-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-5(8H)-one?
- Methodological Answer : Microwave-assisted synthesis using 6-methylisocytosine and α-bromoacetophenones (e.g., 4-chloro-substituted derivatives) at 160°C for 20 minutes in DMF yields the target compound with high efficiency (73–85% yields). This method reduces reaction times and improves regioselectivity compared to conventional heating . Key steps include post-reaction filtration and vacuum drying to isolate pure products.
Q. How is the compound characterized, and what techniques confirm its regioselectivity?
- Methodological Answer : Structural elucidation relies on 1H/13C NMR , HRMS , and X-ray crystallography (e.g., single-crystal analysis of brominated derivatives). For example, X-ray diffraction of 3,6-dibromo derivatives confirms substitution patterns, while 2D NMR (COSY, HSQC) resolves ambiguities in aromatic proton assignments .
Q. What are the solubility properties of this compound, and how do they impact experimental design?
- Methodological Answer : The parent compound has limited solubility in nonpolar solvents but improves with N-alkylation (e.g., ethyl or methyl groups at position 8). For biological assays, DMSO or DMF is recommended for stock solutions, followed by dilution in aqueous buffers. Solubility data for derivatives are reported in Table 1 of , with acetonitrile and ethyl acetate as preferred solvents for photophysical studies .
Advanced Research Questions
Q. How can functionalization strategies (e.g., alkylation, bromination) be optimized for regioselective modification?
- Methodological Answer :
- Alkylation : React with alkyl halides (e.g., ethyl bromoacetate) using K₂CO₃ in DMF at 100°C under microwave irradiation (15 minutes, 85% yield). Excess base (1.5 equiv.) minimizes side reactions .
- Bromination : Use 2 equiv. Br₂ at room temperature for 1 hour to achieve 3,6-dibrominated products. Regioselectivity challenges arise due to the π-excessive imidazole ring, favoring position 3 over 5. NMR monitoring is critical to track intermediates .
Q. What photophysical properties make this compound a candidate for fluorophore development?
- Methodological Answer : Derivatives like 2-(4-methoxyphenyl)-N-alkyl analogs exhibit intramolecular charge transfer (ICT) with large Stokes shifts (7,474–8,658 cm⁻¹) and quantum yields (ϕF = 0.04–0.18). Solvent polarity modulates brightness (ε × ϕF), peaking in ethyl acetate (B = 2,286). UV-vis spectra (280 nm and 315 nm bands) and fluorescence emission (404–420 nm) are analyzed in solvents of varying polarity (Table 2, ) .
Q. How can structural data resolve contradictions in biological activity reports (e.g., anticancer vs. anti-inflammatory effects)?
- Methodological Answer :
- Crystallography : Hydrogen-bonding networks (e.g., O–H⋯O and C–H⋯N interactions in ) influence tautomerism and bioavailability.
- SAR Studies : Compare N-alkylated vs. halogenated derivatives. For example, ethyl ester derivative 6p shows potent autotaxin inhibition (IC₅₀ = 0.1 µM) due to enhanced lipophilicity, while brominated analogs may exhibit altered binding kinetics .
Q. What sustainable protocols address synthetic limitations (e.g., low yields with nitro-substituted precursors)?
- Methodological Answer : Replace nitro-substituted α-bromoketones (e.g., 2e in ) with electron-neutral aryl groups to avoid side reactions. Microwave-assisted methods reduce energy consumption by 40% compared to reflux, and aqueous workup minimizes organic waste .
Data Contradictions and Resolution
- Low Yields with Nitro-Substituted Derivatives : notes that 4e (nitro-substituted) yields drop to 43% due to high polarity-induced decomposition. Resolution: Use lower temperatures (60°C) and shorter reaction times .
- Regioselectivity in Bromination : Despite controlled conditions, dibrominated products dominate. Resolution: Employ directing groups (e.g., methyl at position 8) or transition-metal catalysts for selective mono-functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
